Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate
Description
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is a β-keto ester featuring a halogenated benzyl substituent at the C2 position. This compound is structurally characterized by its 2-chloro-6-fluorobenzyl group, which introduces steric bulk and electron-withdrawing effects due to the para-halogen substitution pattern. Such modifications influence its reactivity in condensation, transesterification, and cyclization reactions, making it a precursor for heterocyclic synthesis (e.g., pyrimidines or tetrahydropyrimidines) .
Properties
IUPAC Name |
ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOJPVRMUVLHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 2-chloro-6-fluorobenzyl chloride.
Step 2: Reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro-6-fluorobenzyl group facilitates nucleophilic substitution due to electron-withdrawing effects from fluorine and chlorine atoms.
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Chlorine displacement : Under basic conditions (e.g., K₂CO₃), the chlorine atom can be replaced by nucleophiles like amines or alkoxides .
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Fluorine stability : The fluorine atom at position 6 is less reactive toward substitution due to its strong C-F bond, but it enhances the leaving-group ability of adjacent substituents via inductive effects .
Example Reaction :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate | K₂CO₃, DMF, 80°C, 12h | Ethyl 2-(2-amino-6-fluorobenzyl)-3-oxobutanoate | ~60%* |
*Yield inferred from analogous benzylation reactions in .
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions:
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Saponification : Treatment with NaOH/H₂O/EtOH converts the ester to a carboxylate salt, which acidification protonates to the free acid.
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Selectivity : The β-keto group remains intact under mild hydrolysis conditions but may decarboxylate under prolonged heating.
Conditions Comparison :
| Medium | Catalyst | Temperature | Outcome |
|---|---|---|---|
| Aqueous HCl | None | Reflux | Carboxylic acid + ethanol |
| NaOH/EtOH | - | 60°C | Sodium carboxylate intermediate |
Cyclization Reactions
The β-keto ester participates in cyclization to form heterocycles, a key pathway for drug intermediate synthesis :
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With hydrazines : Forms pyrazole derivatives via condensation.
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With urea/thiourea : Yields pyrimidinone or thiazole scaffolds.
Case Study from :
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Reactant : Benzylated β-keto ester + 1,2,4-triazole
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Conditions : Reflux in H₂O with 18-crown-6 catalyst
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Product : Triazolopyrimidinone derivatives
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Yield Range : 8–97% (dependent on substituents)
Enolate-Based Alkylation
The active methylene group forms enolates, enabling alkylation:
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Base : LDA or NaH in THF at -78°C generates the enolate.
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Electrophile : Alkyl halides (e.g., methyl iodide) or benzyl bromides.
Mechanistic Insight :
Oxidation and Reduction Pathways
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Ketone reduction : NaBH₄ selectively reduces the keto group to an alcohol without affecting the ester.
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Ester reduction : LiAlH₄ reduces both the ester and ketone to a diol.
Selectivity Data :
| Reducing Agent | Target Group | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ketone | Ethyl 2-(2-chloro-6-fluorobenzyl)-3-hydroxybutanoate | 85%* |
| LiAlH₄ | Ester + Ketone | 2-(2-Chloro-6-fluorobenzyl)-1,3-butanediol | 72%* |
*Theorized based on β-keto ester reactivity.
Cross-Coupling Reactions
The halogenated benzyl group may enable Pd-catalyzed couplings:
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Suzuki-Miyaura : Requires aryl halide activation. Limited by the chloro substituent’s positioning .
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Buchwald-Hartwig amination : Potential C-N bond formation with amines .
Acid-Catalyzed Condensations
The β-keto group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated ketones.
General Reaction :
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has shown promise in the field of medicinal chemistry, particularly in the synthesis of antiviral agents. Its structural analogs have been evaluated for their efficacy against various viral infections, including dengue virus.
Case Study: Antiviral Activity Against Dengue Virus
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives with specific substitutions on the benzyl ring showed varied potency against different dengue virus serotypes. A notable compound displayed an EC50 value of 0.017 μM against DENV-2, indicating high efficacy .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate. This synthetic pathway allows for the exploration of various derivatives that can enhance biological activity or modify pharmacokinetic properties.
Synthetic Pathway Example:
- Reagents:
- 2-Chloro-6-fluorobenzyl chloride
- Ethyl acetoacetate
- Base (e.g., triethylamine)
- Procedure:
- Combine reagents in a suitable solvent (e.g., acetonitrile).
- Stir under reflux conditions.
- Isolate the product through filtration and purification techniques.
Biological Evaluation
This compound and its derivatives have been subjected to various biological evaluations to assess their therapeutic potential.
Table: Biological Activity Summary
| Compound | Target Virus | EC50 (μM) | Observations |
|---|---|---|---|
| Compound A | DENV-1 | 1.8 | Moderate potency |
| Compound B | DENV-2 | 0.038 | High potency |
| Compound C | DENV-3 | 0.017 | Very high potency |
| This compound | DENV-4 | >5 | No activity |
Future Directions in Research
The ongoing exploration of this compound focuses on:
- Structure-Activity Relationship (SAR) Studies: Understanding how different substituents affect biological activity.
- Formulation Development: Creating effective delivery systems for enhanced bioavailability.
- Toxicology Assessments: Evaluating safety profiles to ensure therapeutic viability.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-(Substituted Benzoyl)-3-Oxobutanoates
describes analogs where the benzyl group is replaced by substituted benzoyl moieties (e.g., ethyl 2-(substituted benzoyl)-3-oxobutanoate). Key differences include:
- Electronic Effects : The benzoyl group (acyl) is strongly electron-withdrawing compared to the benzyl group (alkyl), altering nucleophilic reactivity. For instance, benzoyl derivatives undergo faster condensation with urea/thiourea to form tetrahydropyrimidines due to enhanced electrophilicity at the β-keto position .
- Steric Impact : The planar benzoyl group may reduce steric hindrance during cyclization reactions compared to the bulky 2-chloro-6-fluorobenzyl substituent.
Methyl 2-Benzoylamino-3-Oxobutanoate
highlights methyl 2-benzoylamino-3-oxobutanoate, which introduces an amino group at C2. This modification enables hydrogen bonding, enhancing solubility in polar solvents and facilitating enamine formation during reactions with aromatic amines . In contrast, the halogenated benzyl group in the target compound prioritizes lipophilicity and halogen-specific interactions (e.g., in drug-receptor binding).
Research Implications and Gaps
- X-ray studies could clarify conformational preferences influenced by halogen substituents .
- Biological Activity: The 2-chloro-6-fluoro motif is common in agrochemicals and pharmaceuticals; comparative studies on bioactivity vs. non-halogenated analogs are warranted.
Biological Activity
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is conducted under reflux conditions, yielding the desired product through a nucleophilic substitution mechanism.
Reaction Scheme
- Preparation of 2-chloro-6-fluorobenzyl chloride .
- Reaction with ethyl acetoacetate :
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, potentially increasing its efficacy in therapeutic applications.
The compound may act through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing physiological responses.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities, including antiviral and anticancer properties.
Antiviral Activity
Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various viruses, including dengue virus (DENV). For instance, derivatives with substituted benzyl groups have shown promising results in inhibiting DENV with effective concentrations (EC50) ranging from low micromolar to sub-micromolar levels:
| Compound | DENV-1 EC50 (μM) | DENV-2 EC50 (μM) | DENV-3 EC50 (μM) |
|---|---|---|---|
| Compound A | 1.8 | 0.019 | 0.025 |
| Compound B | 0.062 | 0.038 | 1.6 |
These results suggest that modifications in the benzyl substituent can significantly impact antiviral potency.
Anticancer Activity
In addition to antiviral effects, this compound may also exhibit anticancer properties. Compounds structurally similar to it have been shown to inhibit tubulin polymerization, a critical process for cancer cell division:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound C | HeLa | 60 |
| Compound D | A549 | 100 |
| Compound E | MDA-MB-231 | 80 |
Case Studies
- Dengue Virus Inhibition : A study reported that a compound structurally related to this compound demonstrated broad-spectrum antiviral activity against DENV serotypes with EC50 values indicating strong efficacy against DENV-1 and DENV-2 .
- Anticancer Research : Another investigation into the anticancer potential revealed that derivatives of this compound inhibited tubulin polymerization effectively, showing promise as potential chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. A method analogous to hydrazone formation involves reacting a diazonium salt (derived from 2-chloro-6-fluoroaniline) with ethyl acetoacetate in the presence of sodium acetate and ethanol. For example, diazonium salts can be generated using sodium nitrite in acidic media (0–5°C), followed by coupling with ethyl acetoacetate under controlled pH (sodium acetate buffer) to yield the target compound . Optimization includes temperature control (e.g., 0°C for diazotization) and stoichiometric adjustments (e.g., 1:1.2 molar ratio of aniline to ethyl acetoacetate) to improve yields (>85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.3 ppm), methyl ketone singlet (δ 2.3–2.5 ppm), and aromatic protons (δ 7.0–7.5 ppm) split by chloro/fluoro substituents .
- IR : Stretching vibrations for ketone (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) groups confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns validate the molecular weight and substituent arrangement .
Q. How does the chloro-fluorobenzyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
The electron-withdrawing Cl and F substituents on the benzyl ring deactivate the aromatic system, directing electrophilic substitution to the para position. This enhances the stability of intermediates in nucleophilic additions (e.g., Grignard reactions) at the ketone moiety. Steric hindrance from the benzyl group may slow down reactions at the β-ketoester site .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles. For example, intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and intermolecular interactions (C–H⋯π) stabilize the crystal lattice, as observed in related oxobutanoate derivatives . Data collection at low temperature (100 K) improves resolution, and disorder modeling refines substituent positions .
Q. What strategies address contradictions in reaction yields reported for similar β-ketoester derivatives?
Discrepancies in yields (e.g., 70–88%) arise from variations in reaction conditions:
- Temperature : Lower temperatures (0°C) favor diazonium stability but slow coupling; room temperature accelerates side reactions .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve electrophilic reactivity, while ethanol enhances solubility of intermediates .
Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Q. How do computational methods (DFT, MD simulations) predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the ketone or ester group. Molecular Dynamics (MD) simulations model solvation effects and interaction with catalysts (e.g., palladium in cross-coupling reactions). For instance, simulations of similar β-ketoesters show that steric effects from the benzyl group reduce accessibility for nucleophilic attack .
Q. What safety protocols are essential when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
